molecular formula C9H15N3S B1444934 4-Piperidinamine, 1-(2-thiazolylmethyl)- CAS No. 933717-65-8

4-Piperidinamine, 1-(2-thiazolylmethyl)-

Cat. No.: B1444934
CAS No.: 933717-65-8
M. Wt: 197.3 g/mol
InChI Key: NEEREDNBUVBCOK-UHFFFAOYSA-N
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Description

4-Piperidinamine, 1-(2-thiazolylmethyl)- is a compound that features a piperidine ring substituted with an amine group and a thiazole ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 1-(2-thiazolylmethyl)- typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazole derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 1-(2-thiazolylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.

    Substitution: The amine group in the piperidine ring can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce more saturated derivatives, and substitution can result in various functionalized piperidine derivatives.

Scientific Research Applications

4-Piperidinamine, 1-(2-thiazolylmethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 1-(2-thiazolylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinamine, 1-(2-pyridylmethyl)-
  • 4-Piperidinamine, 1-(2-imidazolylmethyl)-
  • 4-Piperidinamine, 1-(2-benzimidazolylmethyl)-

Uniqueness

4-Piperidinamine, 1-(2-thiazolylmethyl)- is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may contain different heterocyclic rings, such as pyridine or imidazole. The thiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEREDNBUVBCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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